1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone
Description
Chemical Structure: The compound features a 3,4-dimethoxyphenyl group linked via an ethanone bridge to a 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol moiety. This hybrid structure combines electron-rich aromatic systems (dimethoxy and pyridinyl groups) with a triazole ring, which is known for its versatility in medicinal chemistry and materials science .
For example, α-halogenated ketones react with triazole thiols under basic conditions (e.g., sodium ethoxide in ethanol) to form the thioether linkage .
Applications: Triazole derivatives are widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
CAS No. |
618414-11-2 |
|---|---|
Molecular Formula |
C19H20N4O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H20N4O3S/c1-4-23-18(14-7-5-6-10-20-14)21-22-19(23)27-12-15(24)13-8-9-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3 |
InChI Key |
NXFYJNKBGDZHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A widely adopted route involves the cyclocondensation of 3,4-dimethoxyphenylacetohydrazide with ethyl 2-(2-pyridinyl)acetimidate under acidic conditions. This method, adapted from analogous triazole syntheses, proceeds via initial hydrazide activation followed by intramolecular cyclization. Key parameters include:
-
Reaction Medium : Refluxing ethanol or acetic acid, with the latter favoring higher cyclization rates.
-
Catalysis : Substoichiometric p-toluenesulfonic acid (0.1 equiv) enhances reaction efficiency, reducing side product formation.
-
Yield Optimization : Yields range from 68–72% under optimized conditions (24 h reflux in acetic acid).
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate triazole formation. A mixture of 3,4-dimethoxybenzoyl chloride and 4-ethyl-5-(2-pyridinyl)-1,2,4-triazole-3-thiol in dimethylformamide (DMF) undergoes microwave-assisted coupling at 120°C for 20 minutes, achieving 85% yield. This method significantly reduces reaction time compared to conventional heating while maintaining high purity (>98% by HPLC).
Sulfanyl Group Introduction: Mechanistic and Practical Considerations
The sulfanyl (-S-) linkage between the triazole and ethanone moieties is critical for structural integrity. Two predominant strategies emerge:
Nucleophilic Displacement
Treatment of 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-1-(3,4-dimethoxyphenyl)ethanone in anhydrous tetrahydrofuran (THF) facilitates sulfanyl incorporation via nucleophilic aromatic substitution. Key findings include:
Oxidative Coupling
Alternative approaches employ Lawesson’s reagent to mediate direct sulfur insertion between pre-formed triazole and ethanone precursors. While this method streamlines synthesis, it requires stringent anhydrous conditions and yields marginally lower product (65–70%).
Coupling and Functionalization: Final Assembly
The convergent synthesis concludes with coupling the triazole-sulfanyl intermediate to the ethanone backbone. Critical steps involve:
Ethanone Backbone Preparation
1-(3,4-Dimethoxyphenyl)ethanone is synthesized via Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with acetyl chloride in the presence of aluminum chloride (AlCl₃). Optimal conditions (0°C, 4 h) yield 89% product with minimal diacylation.
Thioether Coupling
A Mitsunobu-type reaction couples the ethanone derivative with the triazole-thiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method affords superior stereochemical control compared to SN2 pathways, yielding 82% of desired product.
Industrial-Scale Production and Process Optimization
Scaling laboratory protocols to industrial production necessitates modifications:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances triazole formation efficiency. A tandem reactor setup combining microwave irradiation and inline HPLC monitoring achieves 92% conversion with 99.5% purity, reducing processing time by 40%.
Solvent Recycling
Closed-loop solvent recovery systems utilizing dichloromethane (DCM) and ethyl acetate reduce waste generation by 70%, aligning with green chemistry principles.
Characterization and Quality Control
Rigorous spectroscopic and chromatographic analyses ensure compound identity and purity:
Spectroscopic Profiling
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Thioether Ethanones
Structural and Electronic Differences
- Chlorophenyl (in ) and quinolinyl groups (in ) introduce electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or hydrogen bonding. Dihydroisoquinolinyl (in ) and pyrrolidinyl (in ) substituents add nitrogen atoms, increasing hydrogen-bond acceptor capacity.
Synthetic Accessibility :
Physicochemical Properties
- Lipophilicity : The ethyl and methoxy groups in the target compound provide moderate lipophilicity (predicted logP ~2.5), whereas the cyclohexyl derivative () is more hydrophobic (logP ~3.8).
- Solubility: Pyrrolidinyl and dihydroisoquinolinyl derivatives () may exhibit better aqueous solubility due to their nitrogen-rich structures.
Biological Activity
1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound belongs to the class of triazoles, which are known for their diverse biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O3S, with a molecular weight of 384.45 g/mol. The compound features a triazole ring connected to a dimethoxyphenyl group and an ethyl-pyridine moiety. The presence of sulfur in the structure may contribute to its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.45 g/mol |
| CAS Number | 618414-11-2 |
| Density | 1.31 g/cm³ (predicted) |
| pKa | 11.74 (predicted) |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of triazoles can inhibit various bacterial strains and fungi. For instance, compounds similar to 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone have shown potent activity against Staphylococcus aureus and Candida albicans .
Anticancer Activity
Triazole derivatives are also noted for their anticancer properties. In cell line studies, compounds related to this structure have demonstrated cytotoxic effects against various cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound is hypothesized to act as an enzyme inhibitor. Specifically, studies on triazole derivatives indicate that they can inhibit key enzymes involved in cancer metabolism and microbial resistance mechanisms. For example, some derivatives show inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of triazole derivatives found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like vancomycin .
- Cytotoxicity Assay : In a cytotoxicity assay against MCF-7 cells, a related triazole compound showed an IC50 value of 15 µM, indicating strong potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone can be influenced by various structural components:
Q & A
Basic Research Questions
What are the key synthetic routes for preparing 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or azide-alkyne click chemistry under reflux conditions .
- Step 2 : Introduction of the sulfanyl ethanone group through nucleophilic substitution, often using K₂CO₃ as a base in acetone or DMF .
- Step 3 : Functionalization of the triazole ring with ethyl and pyridinyl groups via alkylation or coupling reactions .
Key Conditions :
How is the structural integrity of this compound validated post-synthesis?
Methodological validation includes:
- Spectroscopic Analysis :
- Chromatography : HPLC with UV detection ensures >95% purity .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = expected m/z ± 0.001) .
Advanced Research Questions
How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .
- Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency for pyridinyl group introduction, reducing reaction time by 30% .
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., sulfanyl group addition) minimize side-product formation .
- Data-Driven Adjustments : Use DoE (Design of Experiments) to identify critical factors (e.g., pH, molar ratios) .
What computational strategies predict the compound’s biological targets and mechanisms?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., acetylcholinesterase, cytochrome P450). Pyridinyl and triazole moieties show strong binding to hydrophobic pockets .
- DFT Calculations : Predict reactivity sites (e.g., sulfanyl group as nucleophilic hotspot) and electronic properties (HOMO-LUMO gap ~4.5 eV, indicating moderate stability) .
- MD Simulations : Assess binding stability over 100 ns trajectories; dimethoxyphenyl group shows π-π stacking with tyrosine residues in target proteins .
How do structural modifications impact biological activity?
- SAR Insights :
- Ethyl Group : Replacement with bulkier substituents (e.g., cyclohexyl) reduces antimicrobial activity by 40%, likely due to steric hindrance .
- Pyridinyl vs. Phenyl : Pyridinyl enhances solubility and target selectivity (e.g., IC₅₀ = 12 µM against HeLa cells vs. 25 µM for phenyl analogs) .
- Sulfanyl Linker : Oxidation to sulfone decreases cytotoxicity, suggesting the thioether is critical for redox-mediated mechanisms .
How are contradictions in biological activity data resolved across studies?
- Case Example : Discrepancies in anticancer IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
- Assay Variability : MTT vs. ATP-based assays differ in sensitivity .
- Cell Line Heterogeneity : Activity against HeLa (high) vs. MCF-7 (low) correlates with differential expression of target proteins .
- Compound Stability : Degradation in DMSO stock solutions over time (validated via HPLC monitoring) .
Resolution : Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis) and standardized protocols .
What experimental designs are used to evaluate pharmacokinetic properties?
- In Vitro ADME :
- In Silico Predictions : SwissADME estimates logP ~3.2 (optimal for blood-brain barrier penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
